2-Fluoro-4-(2-methylphenyl)benzoic acid

CAS No.: 505082-98-4

Cat. No.: VC3002246

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 505082-98-4 |

|---|---|

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | 2-fluoro-4-(2-methylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | SCNVVXHUHGWEHS-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

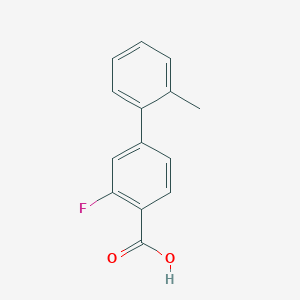

2-Fluoro-4-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₁O₂F and a molecular weight of 230.23 g/mol . The compound is also known by alternative nomenclature including 3-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, which describes its biphenyl backbone structure . It consists of two benzene rings connected by a carbon-carbon bond, with one ring bearing a fluorine atom at position 2 and a carboxylic acid group, while the second ring features a methyl group at position 2 .

Molecular Identifiers and Registry Information

For precise identification in chemical databases and literature, this compound is associated with several standardized identifiers as detailed in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 505082-98-4 |

| PubChem CID | 53211110 |

| MDL Number | MFCD12859216 |

| InChIKey | SCNVVXHUHGWEHS-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F |

The compound was first added to the PubChem database on June 21, 2011, with the most recent modification dated April 5, 2025, indicating ongoing research interest in this chemical entity . This registration history provides context for understanding its place in contemporary chemical research.

Physicochemical Properties

The physicochemical properties of 2-Fluoro-4-(2-methylphenyl)benzoic acid provide insight into its behavior in various chemical environments and its potential applications. These properties are fundamental to understanding its function in chemical reactions and biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 230.23 g/mol |

| Exact Molecular Weight | 230.07400 Da |

| Heavy Atom Count | 17 |

| LogP | 3.49930 |

| Polar Surface Area (PSA) | 37.30000 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

The LogP value of approximately 3.5 indicates that the compound has significant lipophilicity, suggesting it would have greater solubility in organic solvents than in water . This property is particularly relevant for considerations of drug-like characteristics and membrane permeability in pharmaceutical applications.

Chemical Properties

The chemical properties of 2-Fluoro-4-(2-methylphenyl)benzoic acid are largely determined by its functional groups. The carboxylic acid group (-COOH) contributes acidity to the molecule, allowing it to participate in acid-base reactions and form salts with bases. It can also undergo esterification reactions with alcohols to form esters. The fluorine substitution on the aromatic ring influences the reactivity of the carboxylic acid group through electronic effects .

The compound's polar surface area (PSA) of 37.30 Ų provides information about its potential to form hydrogen bonds, which influences solubility and permeability through biological membranes . With one hydrogen bond donor (the hydroxyl group of the carboxylic acid) and two hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom), this compound can engage in specific intermolecular interactions that affect its behavior in chemical and biological systems.

Structural Comparison with Related Compounds

To fully understand the significance of 2-Fluoro-4-(2-methylphenyl)benzoic acid, it is valuable to compare it with structurally related compounds. This comparative analysis highlights the impact of specific structural variations on the compound's properties.

Comparison with Fluorinated Analogs

Several related compounds appear in the scientific literature with variations in the position of substituents. For example, 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1178942-44-3) differs by having an additional fluorine atom on the methylphenyl ring . Similarly, 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid (CAS: 1182977-19-0) represents another difluorinated variant .

The following table compares key properties of these related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Fluoro-4-(2-methylphenyl)benzoic acid | C₁₄H₁₁O₂F | 230.23 g/mol | 505082-98-4 |

| 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid | C₁₄H₁₀F₂O₂ | 248.23 g/mol | 1178942-44-3 |

| 2-Fluoro-4-(5-fluoro-2-methylphenyl)benzoic acid | C₁₄H₁₀F₂O₂ | 248.22 g/mol | 1182977-19-0 |

The addition of a second fluorine atom in these related compounds increases the molecular weight by approximately 18 g/mol and likely alters the electronic distribution across the molecule . Such modifications can significantly influence the compound's reactivity, binding properties, and potential applications.

Applications and Research Significance

2-Fluoro-4-(2-methylphenyl)benzoic acid belongs to the broader category of fluorinated aromatic carboxylic acids, which have found applications in various fields.

Research Context

The compound is registered in several chemical databases, including PubChem and EPA DSSTox, indicating its relevance in scientific research . Its classification within "other aromatic monocarboxylic acids" in customs coding (2916399090) suggests commercial interest in this chemical class . The continued updating of information about this compound in databases (most recently on April 5, 2025) points to ongoing research interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume